molecular formula C9H9N3O2 B2701030 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1779128-22-1

3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2701030
CAS No.: 1779128-22-1
M. Wt: 191.19
InChI Key: ADVGFQZNAZFBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the use of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as a starting material. The synthetic route includes several key steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antitumor agent.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool for studying cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as protein kinase domains. By binding to these domains, the compound can modulate the activity of enzymes involved in critical cellular processes. This modulation can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific structural features and biological activities. Unlike other similar compounds, it has shown significant potential as an antitumor agent, making it a valuable candidate for further research and development .

Biological Activity

3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused ring system consisting of a pyrazole and a pyrimidine ring. The compound's molecular formula is C8H10N4O2C_8H_10N_4O_2, and its structural characteristics contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly protein kinases. These enzymes play critical roles in cellular signaling pathways that regulate cell proliferation and apoptosis. By inhibiting specific kinases, this compound can potentially induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can effectively inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Enzymatic Inhibition

The compound also displays inhibitory activity against several enzymes:

  • Protein Kinases : It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and subsequent apoptosis in malignant cells.
  • Other Enzymes : Additionally, it has shown promise in inhibiting other enzymatic activities relevant to cancer progression and inflammation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Substitution Reaction : Starting with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine, the compound undergoes substitution with nucleophiles such as pyrrolidine.
  • Reduction Reaction : The resulting intermediate is subjected to reduction to yield another intermediate.
  • Acylation : The final step involves acylation with carboxylic acids to produce the target compound .

Case Studies and Research Findings

Recent studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidines, including this compound. Notable findings include:

StudyFindings
MDPI Study (2021)Highlighted the anticancer potential and enzymatic inhibitory activity of various pyrazolo[1,5-a]pyrimidines .
Dissertation on Kinase InhibitorsDemonstrated that compounds based on the pyrazolo[1,5-a]pyrimidine core could effectively inhibit CDK2 kinase activity .
Pharmaceutical ResearchDiscussed the anti-inflammatory and anti-diabetic properties alongside anticancer effects .

Properties

IUPAC Name

3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-6-4-11-12-5-7(9(13)14)3-10-8(6)12/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGFQZNAZFBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=CC(=CN2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.